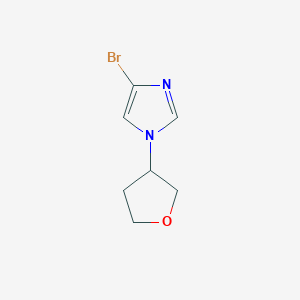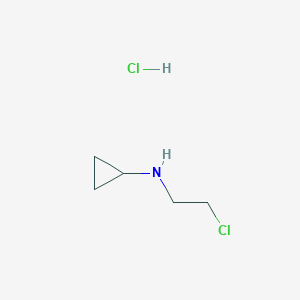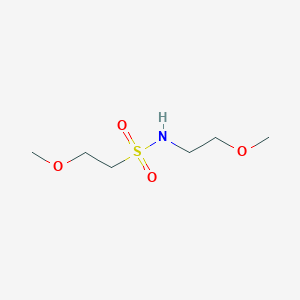![molecular formula C10H5ClN2O2S B6598371 methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate CAS No. 930293-23-5](/img/structure/B6598371.png)
methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H5ClN2O2S. It has an average mass of 252.677 Da and a monoisotopic mass of 251.976028 Da .
Synthesis Analysis
The synthesis of compounds similar to methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate involves cascade heterocyclization of 2-acyl-1,1,3,3-tetracyanopropenide salts . This process leads to the formation of new 3,6-diamino-4-aroyl-5-cyanothieno[2,3-b]pyridine-2-carboxylates . The method is limited to aromatic and heteroaromatic acyl groups .Molecular Structure Analysis
The molecular structure of methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate is characterized by a thieno[2,3-b]pyridine core, which is a bicyclic system containing a thiophene ring fused with a pyridine ring . The molecule also contains a cyano group (-CN) and a carboxylate ester group (-CO2CH3).Scientific Research Applications
Anticancer Properties
“Methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate” exhibits promising anticancer potential. Researchers have found that this compound can selectively target cancer cells, inhibiting their growth and inducing apoptosis. Its mechanism of action involves disrupting key cellular pathways, making it a valuable candidate for novel cancer therapies .
Anti-Inflammatory Activity
Inflammation plays a crucial role in various diseases. Studies suggest that our compound possesses anti-inflammatory properties by modulating pro-inflammatory cytokines and enzymes. It may find applications in treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel diseases .
Antiviral Effects
Viruses pose significant global health threats. Preliminary research indicates that “methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate” exhibits antiviral activity against certain viruses. It could potentially be developed into antiviral drugs or used in combination therapies .
Antimicrobial Applications
The compound’s unique structure suggests it may have antimicrobial effects. Researchers are investigating its potential as an antibiotic or antifungal agent. Early results show promise, but further studies are needed to validate its efficacy .
Antidiabetic Properties
Managing diabetes remains a global health challenge. Some studies propose that our compound could influence glucose metabolism and insulin sensitivity. It might serve as a lead compound for developing novel antidiabetic drugs .
Osteogenic Potential
Bone health and regeneration are critical areas of research. “Methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate” has shown osteogenic activity, promoting bone formation and repair. This property could be harnessed for bone tissue engineering and fracture healing .
Neuroprotective Effects
Neurodegenerative diseases demand effective therapeutic strategies. Our compound has demonstrated neuroprotective effects in preclinical models. It may help prevent neuronal damage and improve cognitive function, making it relevant for conditions like Alzheimer’s and Parkinson’s disease .
Other Applications
Beyond the mentioned fields, researchers are exploring additional applications. These include its role as a kinase inhibitor, potential in multidrug resistance modulation, and interaction with mGluR5 receptors .
Safety and Hazards
Methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate is classified as a warning substance. It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .
Mechanism of Action
Target of Action
The primary targets of methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate are currently unknown . This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is known that the compound is synthesized via a cascade heterocyclization of 2-acyl-1,1,3,3-tetracyanopropenide salts . This process involves the nucleophilic addition of thiol to the cyano group of the tetracyanopropenide, followed by Thorpe–Ziegler cyclization .
Biochemical Pathways
The biochemical pathways affected by methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate are currently unknown
Result of Action
Compounds with similar structures have been found to exhibit a broad range of biological activities, such as anticancer, anti-inflammatory, antiviral, antimicrobial, antidiabetic, osteogenic, and neuroprotective effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate is currently unknown . Factors such as temperature, pH, and the presence of other chemicals could potentially affect the compound’s activity.
properties
IUPAC Name |
methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2O2S/c1-15-10(14)7-2-6-8(11)5(3-12)4-13-9(6)16-7/h2,4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXHVDFLRBTQQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=CN=C2S1)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate | |
CAS RN |
930293-23-5 |
Source


|
| Record name | methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide](/img/structure/B6598304.png)





![N2,N2-dimethyl-5H,6H,7H-cyclopenta[b]pyridine-2,4-diamine](/img/structure/B6598344.png)



![methyl 3-({[(tert-butoxy)carbonyl]amino}methyl)thiophene-2-carboxylate](/img/structure/B6598387.png)
